2-Methyl-4-(2-oxopiperidin-1-YL)benzaldehyde
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Overview
Description
2-Methyl-4-(2-oxopiperidin-1-YL)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with a methyl group and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-oxopiperidin-1-YL)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with piperidinone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-oxopiperidin-1-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include 2-Methyl-4-(2-oxopiperidin-1-YL)benzoic acid from oxidation, 2-Methyl-4-(2-oxopiperidin-1-YL)benzyl alcohol from reduction, and various substituted derivatives from substitution reactions .
Scientific Research Applications
2-Methyl-4-(2-oxopiperidin-1-YL)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-oxopiperidin-1-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-4-(2-oxopiperidin-1-YL)benzaldehyde include:
- 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid
- Methyl 4-[(2-oxopiperidin-1-yl)methyl]benzoate
Uniqueness
The presence of the methyl group and the piperidinone moiety can confer unique properties that make it suitable for specific synthetic and research purposes .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-methyl-4-(2-oxopiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-10-8-12(6-5-11(10)9-15)14-7-3-2-4-13(14)16/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
ANBCWGVQWXDHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2=O)C=O |
Origin of Product |
United States |
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